10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA): is a steroid derivative with the molecular formula C19H28O4 and a molecular weight of 320.42 g/mol . This compound is characterized by its three hydroxyl groups located at positions 3, 7, and 15, and a ketone group at position 17 on the androstane skeleton. It is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) typically involves multiple steps starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents such as pyridinium chlorochromate.
Reduction: Selective reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets specified purity standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Substitution reactions at the hydroxyl groups to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Esters, ethers.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Employed in studies involving steroid metabolism and enzyme interactions.
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Potential therapeutic applications in hormone replacement therapy.
- Explored for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of pharmaceuticals and nutraceuticals.
- Applied in the development of cosmetic products.
Mechanism of Action
The mechanism of action of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) involves its interaction with specific molecular targets such as steroid receptors. Upon binding to these receptors, it modulates the transcription of target genes, leading to changes in protein synthesis and cellular functions. The compound also influences various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7ALPHA,15ALPHA)
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15BETA)
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7ALPHA,15BETA)
Uniqueness:
- The specific stereochemistry of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) confers unique biological activities compared to its isomers.
- The arrangement of hydroxyl groups and the ketone group influences its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEHGIIZAGEILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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